molecular formula C7H11N3 B10847585 [(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

Cat. No.: B10847585
M. Wt: 137.18 g/mol
InChI Key: LMFNLINKCDGRTE-WDSKDSINSA-N
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Description

[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a compound featuring a cyclopropyl group attached to a methanamine moiety, with an imidazole ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine typically involves the construction of the cyclopropyl ring followed by the introduction of the imidazole group. One common method involves the cyclopropanation of an appropriate alkene precursor, followed by functionalization to introduce the imidazole ring. Reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity by providing steric hindrance or electronic effects .

Comparison with Similar Compounds

[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can be compared with other imidazole-containing compounds:

The uniqueness of this compound lies in its combination of the cyclopropyl ring and methanamine moiety, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

LMFNLINKCDGRTE-WDSKDSINSA-N

Isomeric SMILES

C1[C@H]([C@H]1C2=CN=CN2)CN

Canonical SMILES

C1C(C1C2=CN=CN2)CN

Origin of Product

United States

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